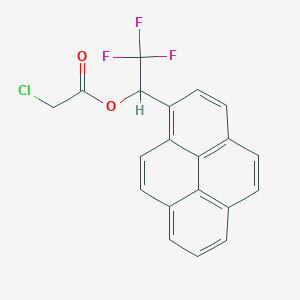
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate is a chemical compound known for its unique structure, which includes a trifluoromethyl group and a pyrene moiety
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate typically involves the reaction of pyrene with trifluoroacetic anhydride and chloroacetyl chloride. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The pyrene moiety can undergo oxidation to form pyrene quinones, while reduction reactions can yield dihydropyrene derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing pyrene and trifluoromethyl groups.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate exerts its effects is primarily through its interaction with molecular targets via its pyrene and trifluoromethyl groups. The pyrene moiety can intercalate into DNA, making it useful in studying DNA interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate include:
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound also contains a trifluoromethyl group but has a pyridine moiety instead of pyrene.
1-Trifluoroacetyl piperidine: This compound features a trifluoromethyl group and a piperidine ring, differing in its overall structure and applications.
The uniqueness of this compound lies in its combination of the pyrene and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable in a wide range of scientific research applications.
Properties
CAS No. |
187840-10-4 |
|---|---|
Molecular Formula |
C20H12ClF3O2 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(2,2,2-trifluoro-1-pyren-1-ylethyl) 2-chloroacetate |
InChI |
InChI=1S/C20H12ClF3O2/c21-10-16(25)26-19(20(22,23)24)15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9,19H,10H2 |
InChI Key |
ODAYSINFWQJAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(C(F)(F)F)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















